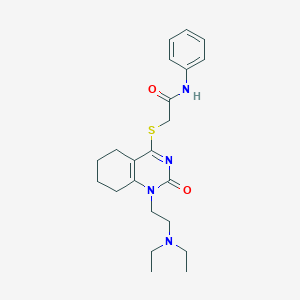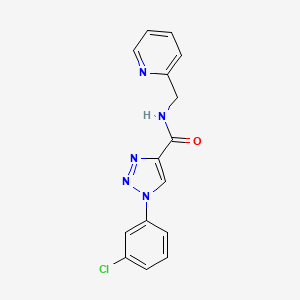![molecular formula C21H20ClN3O3 B2798203 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712295-88-0](/img/structure/B2798203.png)
2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano[3,2-c]pyridine ring, a tetrahydrofuran ring, and a chlorophenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrano[3,2-c]pyridine ring, which is a fused six-membered and five-membered ring system with oxygen and nitrogen heteroatoms. Attached to this core are a tetrahydrofuran ring and a chlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The pyrano[3,2-c]pyridine core, the tetrahydrofuran ring, and the chlorophenyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar pyrano[3,2-c]pyridine core and the chlorophenyl group could affect its solubility, while the tetrahydrofuran ring could influence its reactivity .Applications De Recherche Scientifique
Structural and Optical Properties
Research by Zeyada, El-Nahass, and El-Shabaan (2016) on structurally similar compounds highlights the potential of 4H-pyrano[3,2-c]quinoline derivatives in materials science, particularly in the fabrication of thin films with specific optical properties. These compounds exhibit polycrystalline forms that become nanocrystallites in an amorphous matrix upon thermal deposition, maintaining chemical integrity. Their optical properties, such as absorption parameters and electron transition types, have been detailed, suggesting applications in optoelectronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Photovoltaic and Electrical Properties
The same group of researchers also explored the photovoltaic properties of these derivatives, demonstrating their use in organic-inorganic photodiode fabrication. The compounds exhibit rectification behavior and photovoltaic properties under illumination, with parameters such as the Schottky barrier height and photoconductivity sensitivity being significantly influenced by the presence of substituent groups (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Dielectric Properties
Further studies on the dielectric properties of these thin films reveal their potential in the development of electronic components that require materials with specific electrical conductivity and dielectrical behaviors. The influence of substituent groups on the AC electrical conduction and dielectrical properties has been documented, offering insights into the tunability of these properties for various applications (H. Zeyada, F. El-Taweel, M. El-Nahass, M. M. El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of related pyrano[3,2-c]quinoline derivatives has led to the development of novel synthetic routes and the exploration of their potential in creating medicinally relevant structures. Studies by various authors outline efficient synthesis methods and the exploration of reactions leading to new compounds with potential antimicrobial activities or as intermediates for further chemical transformations (R. Mekheimer, N. Mohamed, K. Sadek, 1997).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-12-9-17-19(21(26)25(12)11-15-3-2-8-27-15)18(16(10-23)20(24)28-17)13-4-6-14(22)7-5-13/h4-7,9,15,18H,2-3,8,11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLZRDCUAMXCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)

![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)









![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B2798141.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)